molecular formula C21H25N5O B275543 N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

Numéro de catalogue B275543
Poids moléculaire: 363.5 g/mol
Clé InChI: NTSCBPRZHIBADT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine, also known as TAK-659, is a novel small-molecule inhibitor that is being studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials. In

Mécanisme D'action

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine leads to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been shown to have potent antitumor activity in preclinical studies. In addition to its effects on B-cell receptor signaling, N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has also been shown to inhibit the activation of other signaling pathways, including the NF-κB and AKT pathways. This compound has also been shown to induce autophagy in cancer cells, which may contribute to its antitumor activity.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and modified. It has shown potent antitumor activity in preclinical studies and is currently undergoing clinical trials. However, there are also some limitations to using N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine in lab experiments. It may have off-target effects on other kinases, and its efficacy may be limited by drug resistance mechanisms.

Orientations Futures

For the study of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine include the development of combination therapies and the identification of biomarkers for response prediction.

Méthodes De Synthèse

The synthesis of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthesis starts with the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-azidobenzyl chloride. This intermediate is then reacted with 4-hydroxybenzyl alcohol to form the key intermediate, 3-[(4-hydroxyphenyl)methyl]-1-phenyl-1H-tetrazole. The final step involves the coupling of this intermediate with cycloheptanamine to form N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine.

Applications De Recherche Scientifique

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphomas and acute myeloid leukemia. N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has also demonstrated potent antitumor activity in mouse models of lymphoma and leukemia.

Propriétés

Nom du produit

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

Formule moléculaire

C21H25N5O

Poids moléculaire

363.5 g/mol

Nom IUPAC

N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cycloheptanamine

InChI

InChI=1S/C21H25N5O/c1-2-5-11-18(10-4-1)22-16-17-9-8-14-20(15-17)27-21-23-24-25-26(21)19-12-6-3-7-13-19/h3,6-9,12-15,18,22H,1-2,4-5,10-11,16H2

Clé InChI

NTSCBPRZHIBADT-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

SMILES canonique

C1CCCC(CC1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.